N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine
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Overview
Description
N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine ring substituted with various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine Compounds with similar structures have been reported to target cyclin-dependent kinases (cdks), which are crucial in the regulation of cell cycle and transcription .
Mode of Action
The exact mode of action of This compound Similar compounds have been shown to inhibit cdks, thereby affecting cell cycle progression and transcription .
Biochemical Pathways
The specific biochemical pathways affected by This compound Inhibition of cdks can affect multiple pathways related to cell cycle progression and transcription .
Pharmacokinetics
The ADME properties of This compound The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of This compound Inhibition of cdks can lead to cell cycle arrest and altered transcription, potentially leading to antitumor activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactionsCommon reagents used in these steps include nitrating agents, alkylating agents, and amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Known for its antitumor activity.
Polyamino-pyrimidines: Studied for their potential as antimalarial agents.
Uniqueness
N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O2/c1-3-20(4-2)9-7-8-17-15-18-13(16)12(22(23)24)14(19-15)21-10-5-6-11-21/h3-11H2,1-2H3,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRXECSMVQNMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=C(C(=N1)N2CCCC2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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